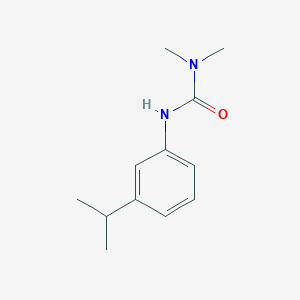

3-(3-Isopropylphenyl)-1,1-dimethylurea

Description

Contextualization within the Phenylurea Class of Compounds

The phenylurea class of compounds is notable for its members' widespread use as herbicides. researchgate.netchemicalbook.com These compounds typically act as inhibitors of photosynthesis in target plant species. chemicalbook.com The general structure of a phenylurea herbicide consists of a phenyl ring and a urea (B33335) moiety, with various substituents on both parts of the molecule influencing its activity and selectivity. The subject of this article, 3-(3-Isopropylphenyl)-1,1-dimethylurea, fits squarely into this chemical class, possessing the core phenylurea structure with a 3-isopropyl substitution on the phenyl ring and two methyl groups on the terminal nitrogen of the urea chain.

The synthesis of phenylurea compounds like this compound generally involves the reaction of a substituted phenyl isocyanate with an amine. In this specific case, 3-isopropylphenyl isocyanate would be reacted with dimethylamine. The precursor, 3-isopropylaniline, can be synthesized through the reduction of 3-isopropylnitrobenzene. prepchem.com This is a common synthetic route for creating a wide array of substituted phenylurea molecules for research and commercial purposes.

Isomeric Significance of this compound: A Positional Isomer in Academic Research

The primary significance of this compound in scientific discourse stems from its status as a positional isomer of the widely used herbicide, Isoproturon (B30282). Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. In the case of positional isomers, the core structure remains the same, but the positions of substituents differ.

| Compound Name | Molecular Formula | Position of Isopropyl Group |

| This compound | C12H18N2O | meta (position 3) |

| Isoproturon (3-(4-Isopropylphenyl)-1,1-dimethylurea) | C12H18N2O | para (position 4) |

As the table above illustrates, both compounds share the identical molecular formula, C12H18N2O. The key distinction lies in the attachment point of the isopropyl group on the phenyl ring. In this compound, the isopropyl group is in the meta position (position 3), whereas in Isoproturon, it is in the para position (position 4). This seemingly minor structural difference can have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity.

Historical and Current Research Perspectives on Phenylurea Isomers

Historically, research into phenylurea herbicides has often focused on optimizing herbicidal efficacy by modifying the substituents on the phenyl ring and the urea nitrogen atoms. The discovery of potent herbicides like Monuron (3-(p-chlorophenyl)-1,1-dimethylurea) in the mid-20th century spurred extensive investigation into this class of compounds. nih.gov

Current research continues to explore the structure-activity relationships (SAR) of phenylurea isomers. Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this research, aiming to build statistical models that correlate the chemical structure of compounds with their biological activity. nih.gov These studies help in understanding how factors like the position, size, and electronic properties of substituents influence herbicidal potency.

While a vast body of research exists for commercially successful isomers like Isoproturon, specific, detailed studies on less common positional isomers such as this compound are not as prevalent in publicly available literature. However, the study of such isomers is crucial for a comprehensive understanding of the SAR within the phenylurea class. By comparing the properties and activities of different positional isomers, researchers can gain valuable insights into the molecular features that are essential for the desired biological effect. The investigation of the meta-substituted isomer, this compound, in comparison to its more famous para-substituted counterpart, Isoproturon, serves as a classic example of how subtle changes in molecular geometry can influence a compound's function, a fundamental principle in medicinal and agricultural chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethyl-3-(3-propan-2-ylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)10-6-5-7-11(8-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZWEJVCSVTACA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)NC(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570377 | |

| Record name | N,N-Dimethyl-N'-[3-(propan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-10-4 | |

| Record name | N,N-Dimethyl-N′-[3-(1-methylethyl)phenyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-N'-[3-(propan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action in Biological Systems

Primary Mode of Action: Photosynthetic Electron Transport Inhibition

The principal mode of action for 3-(3-isopropylphenyl)-1,1-dimethylurea is the disruption of photosynthesis. youtube.comcambridge.org Specifically, it functions by inhibiting the photosynthetic electron transport chain within the chloroplasts. youtube.comcambridge.org This compound is classified as a Photosystem II (PSII) inhibitor. wssa.netucanr.edu It obstructs the flow of electrons from the primary quinone electron acceptor (QA) to the secondary quinone electron acceptor (QB). researchgate.netmdpi.com By blocking electron transport at this critical juncture, the herbicide effectively halts the conversion of light energy into the chemical energy (ATP and NADPH) required for carbon dioxide fixation and subsequent plant growth. ucanr.edumdpi.com

The inhibition of electron transport leads to a cascade of damaging events. The blockage prevents the absorbed light energy from being utilized in photochemistry, resulting in the formation of highly reactive molecules, including triplet chlorophyll (B73375) and singlet oxygen. cambridge.orgcambridge.org These reactive oxygen species (ROS) initiate lipid peroxidation, which damages cell membranes, leading to a loss of integrity, cellular leakage, and ultimately, cell death. cambridge.orgucanr.edu

Detailed Interactions with Photosystem II D1 Protein

The specific target site for this compound within PSII is the D1 protein, a core component of the reaction center. cambridge.orgucanr.eduebi.ac.uk This herbicide acts as a competitive inhibitor, binding to the QB binding niche on the D1 protein. wssa.netmdpi.com This binding site is also where the native plastoquinone (B1678516) molecule would normally dock to accept electrons. mdpi.com By occupying this site, isoproturon (B30282) physically obstructs the binding of plastoquinone, thereby interrupting the electron flow. cambridge.orgmdpi.com

The D1 protein is a highly conserved protein across photosynthetic organisms, and its region between helices D and E is particularly crucial for quinone and herbicide interactions. mdpi.comnih.gov Phenylurea herbicides, including isoproturon, are known to interact with specific amino acid residues within this binding pocket. mdpi.com For instance, studies on similar phenylurea herbicides like diuron (B1670789) have highlighted the importance of hydrogen bonds with residues such as His215 and Ser264 for stable binding. wssa.netmdpi.com The affinity of isoproturon for the QB site is a key determinant of its herbicidal potency. mdpi.com

Interactive Data Table: Key Proteins and Molecules in the Mechanism of Action

| Name | Role | Location | Interaction with this compound |

| Photosystem II (PSII) | Light-driven water-splitting and plastoquinone reduction | Thylakoid membrane | The overall process is inhibited. |

| D1 protein (PsbA) | Core reaction center protein, binds cofactors including QB | Thylakoid membrane, part of PSII | Direct binding site of the herbicide. cambridge.orgucanr.eduebi.ac.uk |

| Plastoquinone (PQ) | Mobile electron carrier | Thylakoid membrane | Binding to the D1 protein is competitively inhibited. wssa.netmdpi.com |

| Reactive Oxygen Species (ROS) | Highly reactive molecules causing cellular damage | Chloroplast | Production is induced due to blocked electron transport. cambridge.orgcambridge.org |

Downstream Cellular and Physiological Responses in Target Organisms

The inhibition of photosynthetic electron transport by this compound triggers a series of downstream cellular and physiological effects in susceptible plants. A primary and observable response is a significant reduction in the net photosynthetic rate, transpiration rate, and stomatal conductance. scielo.br This disruption in photosynthesis leads to a state of oxidative stress within the plant cells. cambridge.orgresearchgate.net

The accumulation of ROS, a direct consequence of the blocked electron flow, causes widespread cellular damage. cambridge.org This includes lipid peroxidation, which compromises the integrity of cellular and organellar membranes, leading to leakage of cellular contents and eventual desiccation. cambridge.orgucanr.edu The damage manifests visually as chlorosis (yellowing of leaves), followed by necrosis (tissue death), typically starting at the leaf margins and progressing inwards. cambridge.orgucanr.edu Furthermore, studies have shown that isoproturon can induce mitotic aberrations and inhibit the mitotic index in the root meristem cells of some plants, indicating genotoxic potential. nih.gov

Comparative Molecular Interactions and Biological Activities of Isomers

The biological activity of pesticides can be significantly influenced by stereoisomerism, where molecules have the same chemical formula but different spatial arrangements of atoms. michberk.comnih.gov While this compound itself is not chiral, its positional isomers (ortho-, meta-, and para- substitution of the isopropyl group on the phenyl ring) can exhibit different biological activities. The commercial product is the meta-isomer.

The precise positioning of the isopropyl group is critical for effective binding to the D1 protein. The specific shape and electronic properties conferred by the meta-positioning allow for an optimal fit within the QB binding niche. Any alteration to this positioning, such as moving the isopropyl group to the ortho or para position, would likely alter the molecule's conformation and its interaction with key amino acid residues in the binding pocket. This can lead to reduced binding affinity and, consequently, lower herbicidal efficacy. Theoretical studies have suggested that in isoproturon, free radical attacks may lead to the elimination of the isopropyl fragment. researchgate.net This highlights the chemical reactivity of this specific isomeric structure. Generally, for a pesticide molecule, different stereoisomers can have vastly different biological activities, with one isomer often being significantly more active than others. michberk.comnih.gov

Interactive Data Table: Research Findings on Isoproturon's Effects

| Parameter Measured | Organism | Effect Observed | Reference |

| Net Photosynthetic Rate | Melilotus indica, Anagallis arvensis, Phalaris minor, Fumaria indica | Significant reduction | scielo.br |

| Transpiration Rate | Melilotus indica, Anagallis arvensis, Phalaris minor, Fumaria indica | Significant reduction | scielo.br |

| Stomatal Conductance | Melilotus indica, Anagallis arvensis, Phalaris minor, Fumaria indica | Significant reduction | scielo.br |

| Oxidative Stress | Wheat (Triticum aestivum) | Increased | cambridge.orgresearchgate.net |

| Mitotic Index | Allium sativum (garlic) | Dose-dependent inhibition | nih.gov |

| Chromosome Aberrations | Allium sativum (garlic) | Induced | nih.gov |

Environmental Dynamics and Degradation Pathways of Phenylureas

Abiotic Transformation Processes

Abiotic degradation refers to the transformation of a chemical compound through non-biological means, primarily through chemical reactions with environmental constituents and the influence of physical factors.

Isoproturon (B30282) is generally stable to chemical hydrolysis under typical environmental conditions, with a pH range of 4 to 10 and moderate temperatures. oup.comoup.com This stability suggests that chemical degradation in most agricultural soils is of minor importance. oup.comoup.com Research indicates that Isoproturon lacks functional groups that readily hydrolyze under environmental conditions (pH 5 to 9). nih.gov One study reported a pseudo-first-order hydrolysis rate constant of less than 1x10⁻⁹ per second. nih.gov However, hydrolytic cleavage can be induced by strong bases upon heating. nih.govwikipedia.org

The primary mechanism for the hydrolysis of phenylurea herbicides, when it does occur, often involves the cleavage of the sulfonylurea bridge. researchgate.net For sulfonylurea herbicides with similar structures, hydrolysis rates are pH-dependent, being faster in acidic or basic media than under neutral conditions. usda.gov

Photochemical degradation, or photolysis, can occur when Isoproturon is exposed to sunlight. oup.comoup.com While the compound itself is considered very stable to light, sustained ultraviolet (UV) radiation can lead to its degradation into several products. wikipedia.org Photosensitized transformation induced by the excited triplet states of dissolved organic matter has been identified as a significant degradation pathway for Isoproturon in sunlit waters. nih.gov

The degradation process often involves hydroxyl radicals, leading to the oxidation of both the terminal N,N-dimethyl and isopropyl groups. researchgate.net This results in the formation of several key photoproducts. Common intermediates identified through various studies include:

N-monodemethylated Isoproturon (NHCH₃) researchgate.net

N-formyl Isoproturon (N(CH₃)CHO) researchgate.net

1-(4-isopropylphenyl)-3-methylurea who.int

3-(4-isopropylphenyl)urea who.int

4,4'-diisopropylazobenzene who.int

4,4'-diisopropylazoxybenzene who.int

In some cases, a semi-stable hydroperoxyl derivative of Isoproturon has been identified as an intermediate, which can revert to the parent compound in the absence of light. nih.gov The photocatalytic degradation in the presence of catalysts like titanium dioxide (TiO₂) has also been studied, showing that most by-products result from single or multiple hydroxylations at different positions on the molecule. nih.gov

Interactive Data Table: Identified Photoproducts of Isoproturon

| Photoproduct | Formation Pathway | Reference |

|---|---|---|

| N-monodemethylated Isoproturon (NHCH₃) | Oxidation of the terminal N,N-dimethyl group | researchgate.net |

| N-formyl Isoproturon (N(CH₃)CHO) | Oxidation of the terminal N,N-dimethyl group | researchgate.net |

| 1-(4-isopropylphenyl)-3-methylurea | Photochemical degradation | who.int |

| 3-(4-isopropylphenyl)urea | Photochemical degradation | who.int |

| 4,4'-diisopropylazobenzene | Photochemical degradation | who.int |

| 4,4'-diisopropylazoxybenzene | Photochemical degradation | who.int |

| Hydroperoxyl derivative of Isoproturon | Incorporation of diatomic oxygen | nih.gov |

Several environmental factors can influence the rate and extent of Isoproturon's abiotic degradation.

pH: The rate of hydrolysis for phenylurea herbicides is significantly dependent on pH. usda.gov While generally stable in a pH range of 4-10, extreme pH conditions can accelerate degradation. oup.comoup.com For instance, the photocatalytic degradation in the presence of natural iron oxide is influenced by pH. researchgate.net

Temperature: Temperature affects the kinetics of chemical reactions. The hydrolysis rate of structurally similar sulfonylurea herbicides increases with rising temperature. researchgate.netusda.gov Studies on Isoproturon degradation in soil have shown that temperature variations impact its half-life, with degradation being more rapid at higher temperatures. nih.govcapes.gov.br For example, at a high water content, the degradation half-life decreases as the temperature increases from 10°C to 22°C. capes.gov.br

Dissolved Organic Matter (DOM): In aquatic environments, DOM can act as a photosensitizer, promoting the photochemical degradation of Isoproturon. nih.gov

Water Content: In soil, water content is a critical factor. Degradation of Isoproturon has been found to be more sensitive to variations in water content than to temperature changes within typical environmental ranges. nih.govcapes.gov.br For surface soil layers, the degradation half-life increased by a factor of 10 to 15 when the water content decreased significantly. nih.govcapes.gov.br Clay content can also play a role by influencing water availability and the sorption of Isoproturon. nih.govcapes.gov.br

Biotic Transformation Processes

The primary route for the degradation of Isoproturon in soil and water is through microbial activity. oup.comnih.gov Various soil microorganisms, including bacteria and fungi, have been identified as capable of metabolizing this herbicide.

The most common initial step in the microbial degradation of Isoproturon is the sequential N-demethylation of the urea (B33335) side chain. oup.com This process involves the removal of the two methyl groups from the nitrogen atom.

This is followed by the cleavage of the urea side chain, which is a critical step in the breakdown of the molecule. oup.comnih.gov This hydrolytic cleavage often results in the formation of an aniline-based metabolite. oup.com Some bacterial strains, such as Arthrobacter globiformis, are capable of a direct single-step hydrolytic cleavage of the N,N-dimethylurea side chain, bypassing the demethylation steps. oup.com The initial N-demethylation is often considered a rate-limiting step in the complete mineralization of Isoproturon. nih.gov

The microbial breakdown of Isoproturon leads to the formation of several key metabolites. The typical mineralization pathway involves a series of transformations:

Successive N-demethylations: This leads to the formation of 3-(4-isopropylphenyl)-1-methylurea (MDIPU) and subsequently 3-(4-isopropylphenyl)-urea (DDIPU). oup.comnih.gov MDIPU is frequently reported as the main metabolite found in agricultural soils and in pure cultures of soil fungi and bacteria. oup.com

Cleavage of the urea side chain: This step transforms the demethylated products into 4-isopropylaniline (B126951) (4-IA). oup.comnih.gov

Mineralization: The resulting 4-isopropylaniline can be further metabolized by microorganisms, ultimately leading to the production of carbon dioxide and biomass. oup.com

Alternative metabolic pathways have also been observed, which involve the initial hydroxylation of the isopropyl side chain. oup.com This can result in the formation of hydroxylated metabolites. nih.gov For instance, the soil fungus Mortierella sp. has been shown to produce hydroxylated Isoproturon metabolites in addition to demethylated products. nih.gov

Interactive Data Table: Key Microbial Metabolites of Isoproturon

| Metabolite | Formation Pathway | Reference |

|---|---|---|

| 3-(4-isopropylphenyl)-1-methylurea (MDIPU) | First N-demethylation | oup.comnih.gov |

| 3-(4-isopropylphenyl)-urea (DDIPU) | Second N-demethylation | oup.comnih.gov |

| 4-isopropylaniline (4-IA) | Cleavage of the urea side chain | oup.comnih.gov |

| Hydroxylated Isoproturon metabolites | Hydroxylation of the isopropyl side chain or phenyl ring | oup.comnih.gov |

| 2-OH-mono-demethyl-isoproturon (2-OH-MIPU) | Hydroxylation and demethylation | nih.gov |

Role of Microbial Communities and Isolated Strains in Degradation

The biodegradation of isoproturon is predominantly a microbial process, with numerous studies isolating specific bacterial strains capable of its breakdown. oup.comnih.gov The degradation often commences with the demethylation of the N,N-dimethylurea side chain, a rate-limiting step that leads to the formation of metabolites such as 3-(4-isopropylphenyl)-1-methylurea (MDIPU) and subsequently 3-(4-isopropylphenyl)-urea (DDIPU). cdnsciencepub.comresearchgate.net

Several bacterial species have been identified as effective degraders of isoproturon. A study successfully isolated four bacterial strains from agricultural soil—Sphingomonas sp. ISP1, Arthrobacter sp. ISP2, Acinetobacter baumannii 4IA, and Pseudomonas sp. ISP3—which, in a mixed culture, completely degraded 100 mg/L of isoproturon within 10 days. cdnsciencepub.comnih.govcdnsciencepub.comscholaris.ca The degradation process involved the transient accumulation of metabolites including MDIPU, DDIPU, 4-isopropylaniline, and 4-toluidine. cdnsciencepub.comnih.govcdnsciencepub.com Research has shown that while individual strains may exhibit slow or incomplete degradation, their synergistic action in a consortium results in efficient and complete breakdown of the herbicide in both liquid and soil media. cdnsciencepub.com For instance, the inoculation of a mixed culture into soil with no prior herbicide application increased the degradation rate by an average of 51%. nih.govcdnsciencepub.comcdnsciencepub.com

Sphingomonas species, in particular, have been frequently implicated in the rapid degradation of isoproturon in agricultural soils. oup.com The novel bacterial N-demethylase PdmAB, found in Sphingobium sp. strain YBL2, has been identified as responsible for the initial mono-N-demethylation of N,N-dimethyl-substituted phenylurea herbicides. researchgate.net Other isolated strains capable of degrading phenylurea herbicides include Bacillus sphaericus and Arthrobacter globiformis. oup.com The enzyme aryl acylamidase, purified from B. sphaericus, can hydrolyze certain phenylurea compounds to their corresponding aniline (B41778) derivatives. oup.com

The effectiveness of microbial degradation can be significantly enhanced through bioaugmentation. Inoculation of agricultural soil with a Sphingomonas sp. strain AK1 or a microbial consortium containing this strain markedly increased the mineralization of isoproturon compared to untreated soil. nih.gov A microbial consortium proved to be more efficient in the thorough removal of isoproturon and demonstrated a more persistent metabolic trait for its degradation than the single degrader strain. nih.gov

Table 1: Isolated Microbial Strains and their Role in Isoproturon Degradation

| Microbial Strain/Community | Key Findings | Reference(s) |

|---|---|---|

| Mixed culture (Sphingomonas sp. ISP1, Arthrobacter sp. ISP2, Acinetobacter baumannii 4IA, Pseudomonas sp. ISP3) | Completely degraded 100 mg/L of isoproturon in 10 days. Inoculation increased soil degradation rate by 51%. | cdnsciencepub.comnih.govcdnsciencepub.comscholaris.ca |

| Sphingomonas spp. | Associated with rapid degradation of isoproturon, particularly in soils with higher pH. | oup.com |

| Sphingobium sp. strain YBL2 | Possesses the pdmAB genes responsible for the initial N-demethylation of isoproturon. | researchgate.net |

| Sphingomonas sp. strain AK1 | Inoculation enhanced isoproturon mineralization in agricultural soil from 7.0% (untreated) to 17.4%-46.0%. | nih.gov |

| Microbial Consortium (containing Sphingomonas sp. strain AK1) | Inoculation enhanced isoproturon mineralization to 58.9%-67.5% and resulted in significantly lower residue levels than the single strain. | nih.gov |

| Bacillus sphaericus | Isolated from soil and capable of partially degrading phenylurea herbicides. | oup.com |

| Arthrobacter globiformis | Isolated from soil and capable of degrading diuron (B1670789), a related phenylurea herbicide. | oup.com |

| Laccase from Trametes versicolor | Poorly degraded isoproturon alone, but degradation was significantly enhanced with the addition of mediators like 1-hydroxybenzotriazole (B26582) (HBT). | researchgate.net |

Environmental Factors Modulating Biodegradation Rates

The rate of isoproturon biodegradation is not solely dependent on the presence of capable microbial populations but is also heavily influenced by various environmental factors.

pH: Soil pH has been identified as a critical factor. Studies have shown a significant negative relationship between soil pH (in the range of 6.1 to 7.5) and the degradation rate of isoproturon. oup.com Faster degradation rates are often observed in soils with higher pH. oup.com For instance, in the Deep Slade field study, rapid degradation of isoproturon was associated with higher soil pH and was linked to the proliferation of specific Sphingomonas spp. oup.comnih.gov In contrast, soils with lower pH exhibited slower degradation. oup.com Pure culture studies with Sphingomonas sp. strain SRS2 confirmed that the mineralization rate of isoproturon is significantly faster at a pH of 7.5 compared to 6.5. oup.comnih.gov

Soil Properties: Soil composition, particularly clay and organic carbon content, plays a crucial role. Clay content can affect degradation by influencing the sorption of isoproturon, thereby affecting its availability in the soil solution for microbial uptake. nih.gov It can also limit water availability for microorganisms. nih.gov The addition of charcoal to soil has been shown to increase the adsorption of isoproturon, which in turn reduces its biodegradation and increases its half-life. nih.gov For example, the half-life of isoproturon in Alfisol increased from 16.0 to 136 days when the charcoal rate was increased from 0 to 50 g kg⁻¹. nih.gov

Moisture and Temperature: Soil water content is another key determinant of isoproturon degradation. Degradation has been found to be more sensitive to variations in water content than to temperature changes within typical environmental ranges. nih.gov For surface soils, the degradation half-life increased by a factor of 10 to 15 when the water content decreased from 90% to 50% of the water-holding capacity. nih.gov Temperature does influence the rate, with optimal degradation occurring under warmer conditions (e.g., 22°C) compared to cooler temperatures (e.g., 10°C). nih.gov

Table 2: Influence of Environmental Factors on Isoproturon Half-Life (DT₅₀)

| Soil Type | Treatment | Temperature (°C) | Water Content (% eWHC) | Half-life (DT₅₀) in days | Reference(s) |

|---|---|---|---|---|---|

| Paddy soil | No charcoal | - | - | 54.6 | nih.gov |

| Paddy soil | 50 g kg⁻¹ charcoal | - | - | 71.4 | nih.gov |

| Alfisol | No charcoal | - | - | 16.0 | nih.gov |

| Alfisol | 50 g kg⁻¹ charcoal | - | - | 136 | nih.gov |

| Vertisol | No charcoal | - | - | 15.2 | nih.gov |

| Vertisol | 50 g kg⁻¹ charcoal | - | - | 107 | nih.gov |

| Surface Soil | - | 22 | 90 | - | nih.gov |

| Surface Soil | - | 22 | 50 | Increased by a factor of 15 | nih.gov |

| Surface Soil | - | 10 | 90 | - | nih.gov |

| Surface Soil | - | 10 | 50 | Increased by a factor of 10 | nih.gov |

| Temperate Climate | Field conditions | - | - | ~40 | who.int |

| Tropical Climate | Field conditions | - | - | ~15 | who.int |

Transport and Distribution in Diverse Environmental Compartments

Isoproturon is recognized for its mobility in soil, which contributes to its potential to contaminate surface and groundwater. who.intcoastalwiki.org This mobility is attributed to its relatively high water solubility and low tendency to adsorb to soil particles. oup.comcoastalwiki.org

The transport and distribution of isoproturon are influenced by soil type and agricultural practices. In soils with low organic carbon content, isoproturon has shown some risk of leaching. researchgate.net The application of manure can reduce this leaching risk. researchgate.net The Freundlich adsorption coefficient (Koc) for isoproturon has been reported to average 246.1 L kg⁻¹, indicating moderate mobility. researchgate.netherts.ac.uk

Field studies have demonstrated that isoproturon can leach to underlying aquifers, with its presence detected for at least three years following application. nih.gov The degradation potential for isoproturon generally decreases below the plow layer, which can lead to its persistence in subsurface environments. nih.govoup.com Consequently, surface soils act as a crucial reactive microbial barrier that determines the amount of isoproturon and its metabolites that are transported by water movement. oup.comoup.com

In aquatic systems, isoproturon is considered quite persistent, with a half-life of about 30 days in water. who.intcoastalwiki.org It is expected to adsorb to suspended solids and sediment. nih.gov While it has a low vapor pressure, suggesting limited atmospheric transport, its presence has been recorded in surface water at concentrations between 0.1 and 0.125 µ g/litre and in groundwater at concentrations between 0.05 and 0.1 µ g/litre in some regions. who.int

Table 3: Compound Names Mentioned in the Article | Compound Name | | | :--- | | 3-(3-Isopropylphenyl)-1,1-dimethylurea | | Isoproturon | | 3-(4-isopropylphenyl)-1-methylurea | | MDIPU | | 3-(4-isopropylphenyl)-urea | | DDIPU | | 4-isopropylaniline | | 4-toluidine | | Diuron | | Linuron | | Metobromuron | | Chlorotoluron | | Atrazine | | Bentazone | | Terbuthylazine | | Alachlor | | Clomazone | | Glyphosate | | 3-phenoxy benzoic acid | | Cypermethrin | | 1-hydroxybenzotriazole | | HBT |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental for confirming the molecular structure and assessing the purity of 3-(3-Isopropylphenyl)-1,1-dimethylurea. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the compound's atomic arrangement and electronic properties.

High-resolution mass spectrometry is also a crucial tool for confirming the elemental composition and structure. While comprehensive spectral libraries for this compound are not as extensive as for its 4-isomer, the foundational principles of these techniques allow for its definitive identification. In practice, a combination of these spectroscopic methods is used to build a conclusive profile for structural verification and purity assessment.

Chromatographic Separation Techniques for Trace Analysis and Metabolite Profiling

Chromatography is the cornerstone for separating this compound from complex matrices, such as environmental samples or biological fluids, enabling its detection at trace levels and the profiling of its metabolites. The choice between liquid and gas chromatography depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of phenylurea compounds due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile molecules. rsc.org Reversed-phase HPLC, typically using a C18 stationary phase, is the preferred mode for separation. agriculturejournals.czscielo.br

The method's versatility allows for its application in determining the compound in various water samples, including drinking, surface, and groundwater, with detection limits often reaching the low microgram-per-liter (µg/L) or nanogram-per-liter (ng/L) range. oup.comnih.gov By coupling HPLC with sensitive detectors like UV or mass spectrometry, it becomes a powerful tool for both routine quantification and the identification of unknown degradation products. nih.govresearchgate.net

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Application | Reference |

|---|---|---|---|---|---|

| Primesep 100 (Mixed-mode) | Acetonitrile (45%) / 0.1% Sulfuric Acid in Water | 1.0 | UV at 250 nm | Separation and analysis of Isoproturon. | sielc.com |

| Octadecyl silica (C18) | Methanol / Water (55:45, v/v) | 1.0 | UV at 244 nm | Determination in environmental and drinking water. | oup.com |

| Lichrospher C18 (5 µm) | Not specified | 0.7 | MS/MS (APCI) | Analysis in poppy seeds. | agriculturejournals.czagriculturejournals.cz |

| Primesep 100 (Mixed-mode) | Gradient: Acetonitrile (35-85%) / H₂SO₄ (0.05-0.15%) | 0.6 | UV at 230 nm | Simultaneous analysis of multiple pesticides. | sielc.com |

| C18 | Acetonitrile / Water | 1.0 | UV at 210 nm | Analysis in tap water and soft drinks. | chromatographyonline.com |

Gas Chromatography (GC) can be used for the analysis of this compound, but it presents challenges. Phenylurea herbicides are known to be thermally unstable and can degrade in the hot GC injector port, leading to inaccurate quantification. rsc.orgresearchgate.net To overcome this, derivatization is often required to convert the analyte into a more volatile and thermally stable compound. agriculturejournals.czresearchgate.net Reagents such as heptafluorobutyric anhydride have been used for this purpose. agriculturejournals.cz

Despite these challenges, GC offers high resolution and, when coupled with specific detectors, provides excellent sensitivity and selectivity. Nitrogen-Phosphorus Detectors (NPD) and Electron Capture Detectors (ECD) are particularly effective for detecting the nitrogen-containing structure of phenylureas. fao.org GC coupled with mass spectrometry (GC-MS) provides definitive identification of the parent compound and its degradation products. researchgate.net

Mass Spectrometry (MS) and Tandem MS for Sensitive Detection and Identification

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is an indispensable tool for the analysis of this compound. It offers unparalleled sensitivity and selectivity, making it ideal for trace-level detection and unambiguous identification. nih.gov

In MS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For Isoproturon, using positive ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the protonated molecule [M+H]⁺ is typically observed at an m/z of 207.1. agriculturejournals.czmassbank.eu

Tandem Mass Spectrometry (MS/MS) provides even greater certainty in identification. In this technique, the parent ion (e.g., m/z 207) is isolated and fragmented, producing a unique pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint. For Isoproturon, characteristic fragment ions are observed at m/z 165 and m/z 72, which correspond to specific structural components of the molecule. agriculturejournals.cz This technique is particularly powerful for identifying metabolites and degradation by-products in complex environmental and biological matrices. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Ionization Technique | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | agriculturejournals.cznih.govnih.govagriculturejournals.czmassbank.eu |

| Parent Ion (Precursor) | [M+H]⁺ with m/z 207.1492 | agriculturejournals.czmassbank.eu |

| Key Fragment Ions (MS/MS) | m/z 165, m/z 72 | agriculturejournals.cz |

| Application | Identification of photocatalytic degradation by-products; quantification in complex matrices. | agriculturejournals.cznih.gov |

Isotope Fractionation Analyses for Mechanistic Studies of Degradation

Compound-Specific Isotope Analysis (CSIA) is a sophisticated technique used to investigate the degradation pathways and mechanisms of contaminants in the environment. nih.govcopernicus.org This method relies on measuring the subtle changes in the stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of the compound as it undergoes transformation. copernicus.org During a chemical or biological reaction, molecules containing lighter isotopes tend to react slightly faster than those with heavier isotopes, leading to an enrichment of the heavier isotopes in the remaining unreacted compound. copernicus.org

Studies on Isoproturon have shown that different degradation pathways produce unique and characteristic isotope fractionation patterns. nih.govgeus.dk

Hydrolysis: Biotic hydrolysis by bacteria results in strong carbon and nitrogen isotope fractionation, but the pattern is distinct from that of abiotic hydrolysis, allowing the two pathways to be distinguished. nih.govgeus.dk

Hydroxylation: Fungal degradation via hydroxylation of the isopropyl group is associated with significant carbon and hydrogen isotope fractionation. nih.govgeus.dk

N-demethylation: This degradation pathway, observed in some bacteria, does not cause any significant isotope fractionation. nih.govgeus.dk

By analyzing the multi-element isotope patterns (C, N, H), researchers can identify the predominant degradation mechanism occurring in a specific environmental setting, providing crucial insights into the compound's fate and persistence without needing to identify all transformation products. nih.govnih.gov

Spectrophotometric and Other Quantification Methods

While chromatographic methods are dominant, spectrophotometric techniques offer a simpler, more rapid, and cost-effective alternative for the quantification of this compound, particularly in formulated products or less complex samples. rsc.org These methods are typically colorimetric, meaning the target compound is reacted to produce a colored product whose absorbance can be measured with a UV-Vis spectrophotometer. nih.govnih.gov

The general procedure involves the alkaline hydrolysis of the urea (B33335) linkage to produce an aromatic amine. This amine is then diazotized and coupled with a chromogenic reagent to form a stable, intensely colored azo dye. nih.govnih.gov Different coupling reagents can be used, each resulting in a product with a distinct wavelength of maximum absorbance (λmax). rsc.orgnih.govnih.gov The intensity of the color, measured by its absorbance, is directly proportional to the concentration of the herbicide, obeying Beer's law over a defined range. nih.gov

| Principle | Coupling Reagent | λmax of Product | Reference |

|---|---|---|---|

| Hydrolysis, diazotization, and coupling | p-Aminoacetophenone | 525 nm | nih.gov |

| Hydrolysis, diazotization, and coupling | Ethylacetoacetate | Not specified | nih.gov |

| Reaction after hydrolysis | p-Dimethylaminobenzaldehyde (PDAB) | 438 nm | rsc.orgrsc.org |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Phenyl Ring Substituents on Biological and Environmental Behavior

The nature and position of substituents on the phenyl ring of phenylurea compounds play a critical role in determining their biological activity and environmental fate. The isopropyl group at the meta-position of 3-(3-Isopropylphenyl)-1,1-dimethylurea is a key feature influencing its herbicidal properties.

Research into various substituted ureas indicates that modifications to the phenyl ring can significantly alter a compound's efficacy and behavior. For instance, in studies on diaryl urea (B33335) derivatives, the introduction of a chloro group onto the phenyl ring has been shown to enhance antiproliferative activity in certain contexts nih.gov. The position of the substituent is also vital; studies on other aromatic compounds have shown that substituents at the 2- and 3-positions (ortho and meta) can lead to greater activity compared to those at the 4-position (para) mdpi.com. Generally, the lipophilic and electronic properties of these substituents are key determinants of activity mdpi.com.

For this compound, its environmental degradation is influenced by modifications to the phenyl ring. The primary degradation pathways involve the oxidation of the ring-isopropyl group and N-demethylation of the urea moiety wikipedia.org. The balance between these degradation pathways can be altered by different ring substituents, which in turn can affect the herbicide's selectivity and persistence in the environment wikipedia.org. The specific electronic and steric effects of the isopropyl group at the meta-position are therefore crucial for the compound's characteristic herbicidal activity and its subsequent breakdown.

Table 1: Influence of Phenyl Ring Substitution on Compound Activity (General Observations)

| Substituent Position | General Effect on Activity | Relevant Factors |

|---|---|---|

| Ortho (2-) & Meta (3-) | Often more active than para-substituted analogues mdpi.com | Steric hindrance, electronic effects on binding |

| Para (4-) | Activity can be lower compared to ortho/meta mdpi.com | Can influence molecular symmetry and binding |

| Type of Substituent | ||

| Electron-withdrawing (e.g., Cl) | Can enhance biological activity nih.gov | Alters electronic distribution, potentially improving target interaction |

| Electron-donating | Can affect metabolism and binding affinity |

Effects of Urea Moiety Substitutions on Activity and Selectivity

The 1,1-dimethylurea moiety is a cornerstone of the structure of this compound, essential for its herbicidal action which involves the inhibition of photosynthesis at photosystem II herts.ac.uk. Modifications to this part of the molecule have profound effects on both its biological activity and its environmental degradation.

A critical aspect of the environmental behavior of this compound is its breakdown in soil. Studies have shown that the initial N-demethylation of the urea group is a rate-limiting step in its complete mineralization nih.govgeus.dk. The demethylated metabolite, 3-(4-isopropylphenyl)-1-methylurea, is degraded much more rapidly in agricultural soils than the parent compound nih.govgeus.dk. This highlights the significance of the N,N-dimethyl substitution for the compound's environmental persistence.

| Compound | Percentage Mineralized to 14CO2 |

|---|---|

| Isoproturon (14C-labelled) | 6% |

| 3-(4-isopropylphenyl)-1-methylurea (14C-labelled) | 45% |

Furthermore, SAR studies on other classes of substituted ureas have demonstrated that the urea moiety is often fundamental for biological activity nih.gov. For example, in certain 1,1,3-substituted urea derivatives, incorporating hydrophobic substituents on the nitrogen atoms of the urea group led to more potent inhibitory activities against TNF-alpha production nih.gov. This suggests that the size and lipophilicity of the substituents on the urea nitrogens are key parameters that can be tuned to modulate biological potency and selectivity. The presence of the two methyl groups in this compound is therefore a result of optimization for its specific herbicidal target.

Rational Design and Synthesis of Novel Phenylurea Analogues

The rational design of novel phenylurea analogues aims to create compounds with improved characteristics, such as higher potency, greater selectivity, or better environmental profiles. This process relies heavily on the SAR principles derived from studying existing compounds like this compound. The general synthetic approach for phenylureas involves the reaction of a substituted phenyl isocyanate with an appropriate amine herts.ac.ukgoogle.com.

The design process for new analogues often follows key strategies:

Active Group Linkage : Combining known active structural motifs to create hybrid molecules with potentially enhanced or novel activities nih.govnih.gov.

Bioisosterism : Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's pharmacological or toxicological profile nih.govnih.gov.

Scaffold Hopping and Modification : Using a known active scaffold, like that of the anticancer drug sorafenib, and replacing or modifying parts of the molecule to target different biological systems or improve properties nih.gov.

For example, novel phenylurea derivatives have been synthesized by reacting various substituted phenyl isocyanates with aminobenzoic acid esters, followed by reaction with hydrazine hydrate to create new chemical entities with insecticidal properties nih.gov. Similarly, the synthesis of 1,3-disubstituted ureas containing bulky, lipophilic fragments like adamantane has been explored to create inhibitors for enzymes such as soluble epoxide hydrolase nih.govmdpi.com. These synthetic efforts demonstrate how the core phenylurea structure can be systematically modified. Based on the SAR of this compound, a rational design strategy could involve:

Phenyl Ring Modification : Introducing different substituents at various positions to modulate lipophilicity and electronic properties, potentially improving target binding or altering metabolic stability.

Urea Moiety Alteration : Synthesizing analogues with different N-alkyl groups to investigate effects on activity and degradation rates. For instance, replacing dimethyl groups with larger or cyclic alkyl groups could impact selectivity and persistence.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties wikipedia.orgmedcraveonline.com. These models are invaluable for predicting the activity and potential toxicity of novel chemical structures before they are synthesized, thereby saving significant time and resources nih.gov.

For a class of compounds like phenylurea herbicides, a QSAR model would be developed by:

Data Collection : Assembling a dataset of phenylurea analogues with measured biological activity (e.g., herbicidal potency) and environmental properties (e.g., soil degradation rate).

Descriptor Calculation : For each molecule in the dataset, calculating a set of numerical parameters, known as molecular descriptors. These can describe various aspects of the molecule, including:

Physicochemical properties : LogP (lipophilicity), molecular weight, polarizability nih.gov.

Electronic properties : Charges on specific atoms, dipole moment.

Steric properties : Molecular volume, surface area, size, and branching nih.gov.

Topological indices : Descriptors that quantify molecular shape and connectivity.

Model Building : Using statistical methods, such as multiple linear regression or machine learning algorithms, to create a mathematical equation that correlates the calculated descriptors with the observed activity nih.govresearchgate.net.

Validation : Rigorously testing the model's predictive power using both internal and external sets of compounds to ensure its reliability researchgate.net.

Once validated, a QSAR model can be used for predictive studies of newly designed analogues of this compound. For example, the model could predict the herbicidal efficacy or the potential for groundwater contamination of a hypothetical new compound based solely on its chemical structure. QSAR is also increasingly used in predictive toxicology to screen for potential adverse effects, supporting regulatory decisions and chemical risk assessment nih.govljmu.ac.uktoxicology.org. This predictive capability is a cornerstone of modern rational drug and pesticide design.

Mechanisms of Resistance in Biological Systems and Strategies for Mitigation

Target-Site Resistance: Genetic Mutations and Conformational Changes in D1 Protein

Target-site resistance (TSR) to isoproturon (B30282) occurs due to alterations in the herbicide's molecular target, the D1 protein of the photosystem II (PSII) complex in chloroplasts. nih.govresearchgate.net Isoproturon typically functions by binding to the QB site on the D1 protein, which blocks the photosynthetic electron transport chain, ultimately leading to plant death. nih.govunibuc.ro

Genetic Mutations: Genetic mutations in the chloroplast gene psbA, which encodes the D1 protein, can prevent the effective binding of isoproturon. mdpi.com These single nucleotide polymorphisms (SNPs) result in amino acid substitutions at or near the herbicide-binding niche. While several mutations in the D1 protein are known to confer resistance to PSII-inhibiting herbicides, the Ser-264-Gly substitution is the most commonly identified change. nih.gov Other documented mutations that can cause resistance to various PSII inhibitors include changes at positions Val-219, Leu-218, Ala-251, Phe-255, and Asn-266. nih.govnih.gov For instance, a Leu-218-Val substitution in Chenopodium album was found to confer significant resistance to triazinone herbicides, which also target the D1 protein. nih.gov However, studies on isoproturon-resistant Phalaris minor have not always detected these common mutations, suggesting that other TSR or NTSR mechanisms may be more prevalent for this specific herbicide-weed combination. unibuc.ro

Conformational Changes: Mutations can lead to conformational changes in the D1 protein's secondary structure near the herbicide binding pocket. nih.govresearchgate.net These structural alterations can reduce the volume and area of the binding cavity, impeding the herbicide's ability to dock effectively. nih.gov The binding of isoproturon relies on specific interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues like Ser-264 and Ala-251. nih.govnih.gov A change in the protein's shape can disrupt these crucial interactions, diminishing the herbicide's affinity for its target site and rendering it ineffective. nih.govresearchgate.net

| Original Amino Acid | Position | Substituted Amino Acid | Weed Species Example | Reference |

|---|---|---|---|---|

| Serine (Ser) | 264 | Glycine (Gly) | Chenopodium album, Phalaris paradoxa | nih.govmdpi.com |

| Alanine (Ala) | 251 | Valine (Val) | Chenopodium album | nih.govnih.gov |

| Leucine (Leu) | 218 | Valine (Val) | Chenopodium album | nih.govnih.gov |

| Valine (Val) | 219 | Isoleucine (Ile) | General PSII Resistance | nih.gov |

| Phenylalanine (Phe) | 255 | Isoleucine (Ile) | General PSII Resistance | nih.gov |

Non-Target Site Resistance: Metabolic Detoxification Pathways

Non-target-site resistance (NTSR) is a more complex mechanism that does not involve any alteration of the herbicide's target protein. nih.gov Instead, NTSR mechanisms prevent the herbicide from reaching its target site in a lethal concentration. nih.gov For isoproturon, the most significant NTSR mechanism is enhanced metabolic detoxification, where the herbicide is rapidly broken down into non-toxic metabolites. cambridge.org

This metabolic resistance is often polygenic and involves the increased activity of several enzyme families. nih.gov The primary enzymes implicated in the detoxification of isoproturon are Cytochrome P450 monooxygenases (P450s) and, to a lesser extent, Glutathione S-transferases (GSTs). cambridge.orgacs.orgmdpi.com

Cytochrome P450s (CYP450s): These enzymes are crucial in the primary metabolic pathway of many herbicides. nih.gov In isoproturon-resistant weeds like Phalaris minor and Alopecurus aequalis, elevated P450 activity leads to faster degradation of the herbicide. cambridge.orgacs.orgmdpi.com The initial and rate-limiting step in isoproturon's degradation is often the N-demethylation of the dimethylurea side chain, followed by further modifications that render the molecule inactive. researchgate.net

Glutathione S-transferases (GSTs): GSTs catalyze the conjugation of glutathione to the herbicide molecule, which is a key step in detoxification. This process increases the herbicide's water solubility, facilitating its sequestration into vacuoles and preventing it from reaching the chloroplasts. acs.orgnih.gov

Studies have shown that the degradation of isoproturon is significantly faster in resistant weed biotypes compared to susceptible ones, even though herbicide uptake and translocation rates may not differ. nih.govmdpi.com This enhanced metabolism can confer cross-resistance to herbicides from different chemical classes and with different modes of action. cambridge.org

| Enzyme Family | Function | Metabolic Process | Reference |

|---|---|---|---|

| Cytochrome P450 monooxygenases (CYP450s) | Catalyzes oxidation and hydroxylation reactions. | Primary degradation, including N-demethylation of the urea (B33335) side chain. | cambridge.orgacs.orgmdpi.com |

| Glutathione S-transferases (GSTs) | Catalyzes the conjugation of glutathione to xenobiotics. | Detoxification by increasing water solubility for sequestration. | acs.orgnih.gov |

| UDP-glycosyltransferases (UGTs) | Transfers glycosyl groups to herbicides or their metabolites. | Secondary metabolism, further increasing solubility and aiding sequestration. | acs.org |

Computational and Molecular Approaches to Elucidating Resistance Mechanisms

To understand the intricacies of resistance, researchers employ advanced computational and molecular techniques. These approaches provide insights into the structural and dynamic interactions between isoproturon and its target protein. nih.govmdpi.com

Molecular Docking and Simulation: Molecular docking is a computational method used to predict the preferred orientation of a ligand (herbicide) when bound to a receptor (protein). mdpi.com In silico models of the D1 protein from both susceptible and resistant weed biotypes have been created to simulate how isoproturon docks at the active site. nih.govresearchgate.net These studies have visually confirmed that mutations cause alterations in the secondary structure of the D1 protein, leading to a loss of cavity area and volume. nih.govresearchgate.net Simulations can also reveal the loss of critical hydrogen bonds and hydrophobic interactions between the herbicide and the mutated protein, explaining the molecular basis of resistance. nih.gov

Molecular Biology Techniques: Standard molecular techniques are essential for identifying the genetic basis of resistance. The polymerase chain reaction (PCR) is used to amplify the psbA gene from resistant and susceptible plants. unibuc.ro Subsequent DNA sequencing of this gene allows for the identification of specific point mutations that lead to amino acid substitutions in the D1 protein. unibuc.ro For known mutations, techniques like PCR-RFLP (Restriction Fragment Length Polymorphism) can be developed as rapid diagnostic tools to screen weed populations for target-site resistance. nih.gov

Development of Novel Chemical and Biological Strategies to Counter Resistance

The rise of isoproturon resistance necessitates the development of integrated and multifaceted management strategies. These strategies combine novel chemical solutions with sound agronomic practices to reduce selection pressure and manage resistant weed populations effectively.

Novel Chemical Strategies:

Herbicide Derivatization: One approach is to design and synthesize new derivatives of isoproturon that can effectively bind to the mutated D1 protein. nih.gov By using the insights gained from molecular modeling, chemists can modify the herbicide's structure to overcome the conformational changes in the resistant target site. For example, research has shown that an N-methyl triazole substituted isoproturon derivative demonstrated potential as a substitute for controlling resistant Phalaris minor. nih.govresearchgate.net

Alternative Herbicides and Rotation: The most immediate strategy is to use alternative herbicides with different modes of action. cambridge.orgbioone.org Rotating herbicides prevents the continuous selection pressure from a single mode of action, delaying the evolution of resistance. cambridge.org Herbicides such as clodinafop, fenoxaprop-p-ethyl, sulfosulfuron, and pinoxaden have been found to be effective against isoproturon-resistant Phalaris minor. cambridge.orgresearchgate.net The use of herbicide tank-mixes or pre-packaged mixtures containing multiple modes of action is another effective tactic. croplife.org.au

| Herbicide | Mode of Action (HRAC/WSSA Group) | Reference |

|---|---|---|

| Clodinafop-propargyl | ACCase inhibitor (Group 1) | mdpi.comresearchgate.net |

| Fenoxaprop-p-ethyl | ACCase inhibitor (Group 1) | cambridge.orgresearchgate.net |

| Pinoxaden | ACCase inhibitor (Group 1) | mdpi.comresearchgate.net |

| Sulfosulfuron | ALS inhibitor (Group 2) | mdpi.comresearchgate.net |

| Mesosulfuron-methyl | ALS inhibitor (Group 2) | researchgate.net |

| Pendimethalin | Microtubule assembly inhibitor (Group 3) | researchgate.net |

Biological and Agronomic Strategies: Chemical solutions alone are not sustainable in the long term. An Integrated Weed Management (IWM) program is crucial for managing herbicide resistance. cambridge.org This involves combining various control tactics:

Crop Rotation: Breaking the continuous wheat-rice monoculture disrupts the life cycle of adapted weeds like Phalaris minor. cambridge.orgcambridge.org

Tillage Practices: Practices like zero or minimum tillage can alter the weed seed bank dynamics. cambridge.org

Cultural Practices: Adjusting planting dates, using competitive crop varieties, and maintaining optimal crop density can enhance the crop's ability to outcompete weeds. cambridge.orgiastate.edu

Sanitation: Preventing the spread of weed seeds by cleaning machinery and managing field borders is a simple but effective measure. cambridge.org

By integrating these diverse chemical and biological strategies, the selection pressure for isoproturon resistance can be significantly reduced, prolonging the efficacy of existing herbicides and ensuring long-term agricultural productivity. cambridge.orgcroplife.org.au

Computational Chemistry and Molecular Modeling Applications in Phenylurea Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the chemical reactivity of 3-(3-Isopropylphenyl)-1,1-dimethylurea. A theoretical quantum study conducted in an aqueous phase at the MP2/6-311++G(2d,2p) level of theory has provided detailed information on its molecular geometry and reactivity descriptors. scispace.comresearchgate.net

The optimized structure reveals key conformational features, such as the dihedral angle of 22.03° between the phenyl ring and the urea (B33335) moiety (defined by atoms 2C-4C-20N-22C). scispace.comresearchgate.net This spatial arrangement is crucial for its interaction with biological targets.

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | Measures the tendency of electrons to escape from the system. | -3.19 |

| Chemical Hardness (η) | Represents resistance to change in electron distribution. | 6.96 |

| Electrophilicity Index (ω) | Quantifies the energy lowering of a molecule when it accepts electrons. | 0.73 |

Data sourced from a quantum study by Mendoza-Huizar. scispace.comresearchgate.net

Furthermore, local reactivity analysis using Fukui functions indicates the specific atomic sites most susceptible to attack. For Isoproturon (B30282), these calculations predict that electrophilic, nucleophilic, and free-radical attacks are most likely to occur on the isopropyl group, potentially leading to its elimination as an initial degradation step in aqueous media. scispace.comresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

The herbicidal action of this compound stems from its ability to inhibit photosynthesis. It functions by blocking electron transport in Photosystem II (PSII), specifically by binding to the D1 protein at the QB binding site and displacing the native plastoquinone (B1678516). mdpi.comnih.govacs.org Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model and analyze this critical ligand-target interaction. researchgate.netnih.gov

Molecular docking studies predict the preferred binding orientation of Isoproturon within the D1 protein's binding pocket. researchgate.net These models show that phenylurea herbicides fit into a niche formed by highly conserved amino acid residues. Key interactions for this class of herbicides include hydrogen bonds with the backbone of residues like His215 and Ser264, as well as hydrophobic interactions with residues such as Phe265, Ala251, and Leu271. mdpi.comresearchgate.net While specific docking energy values for Isoproturon are detailed in specialized studies, the primary mechanism is competitive inhibition at this site. researchgate.net The binding affinity has also been determined experimentally, with a dissociation constant (Kd) for the Isoproturon-D1 protein complex measured at 1.2 x 10-7 M. nih.gov

Molecular dynamics simulations can further refine the static poses obtained from docking. mdpi.comnsf.gov By simulating the motion of the Isoproturon-D1 protein complex over time, MD provides insights into the stability of the binding, the flexibility of the ligand in the active site, and the role of water molecules in mediating interactions.

Conformational Landscape Analysis and Active Site Characterization

The three-dimensional shape, or conformation, of this compound is a critical determinant of its biological activity. Conformational analysis explores the different spatial arrangements of the molecule's atoms that can be achieved through rotation around its single bonds. nih.govnih.gov A key flexible bond in Isoproturon is the one connecting the phenyl ring to the urea nitrogen.

Quantum chemical calculations provide the geometry of the molecule's lowest energy state. scispace.com In this optimized structure, the dihedral angle between the plane of the phenyl ring and the urea group is approximately 22°. researchgate.net This twist is a defining feature of its stable conformation and influences how the molecule fits into its target active site. While this represents a stable conformation, the molecule possesses flexibility, and understanding the energy landscape of different conformations is essential for a complete picture of its binding capability.

The active site for Isoproturon is the QB binding pocket on the D1 protein of PSII. mdpi.comnih.gov This site is a well-characterized hydrophobic cavity. The characterization of this active site through high-resolution crystal structures of PSII has been crucial for understanding how Isoproturon and other inhibitors function. The pocket is shaped by specific amino acid residues that provide the necessary hydrophobic and hydrogen-bonding contacts to secure the herbicide, thereby blocking the binding of plastoquinone and halting photosynthetic electron flow. nih.gov

Predictive Modeling for Environmental Fate and Bioactivity

Predictive modeling is extensively used to estimate the environmental behavior and biological activity of this compound without exhaustive experimental testing. These models rely on the physicochemical properties and structure of the molecule to forecast its fate and effects.

Environmental Fate Modeling Models such as PRZM (Pesticide Root Zone Model), MACRO, and PELMO are used to simulate the persistence and mobility of Isoproturon in soil and its potential to leach into groundwater. borenv.netscience.gov These models require input parameters derived from experimental or computational sources, with the degradation half-life (DT50) and the organic carbon-water partition coefficient (related to log Kow) being among the most sensitive. researchgate.net

The half-life of Isoproturon varies significantly with environmental conditions. Predictive models must account for this variability to produce accurate risk assessments. nih.govresearchgate.netoup.com

| Parameter | Condition | Reported Value | Reference |

|---|---|---|---|

| DT50 (Half-life) | Laboratory Soil | ~19 days | nih.gov |

| DT50 (Half-life) | Field Soil (Temperate) | ~40 days | who.int |

| DT50 (Half-life) | Field Soil (Tropical) | ~15 days | who.int |

| DT50 (Half-life) | Water | ~30 days | who.int |

| log Kow | Standard | 2.87 | nih.gov |

| Bioconcentration Factor (BCF) | Fish (Estimated) | 40 | nih.gov |

Bioactivity Modeling Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the herbicidal activity of compounds based on their molecular structures. nih.govmdpi.commdpi.com For a compound like Isoproturon, a QSAR model would correlate its biological activity (e.g., the concentration required to inhibit photosynthesis by 50%) with calculated molecular descriptors. These descriptors can include electronic properties (like HOMO/LUMO energies from quantum calculations), hydrophobicity (log Kow), and steric parameters. nih.gov By establishing a mathematical relationship for a series of related phenylurea compounds, these models can predict the bioactivity of novel, untested analogues, thereby guiding the design of more effective or environmentally benign herbicides.

Future Research Directions and Emerging Paradigms in Phenylurea Chemistry

Q & A

Q. What are the established synthetic routes for 3-(3-Isopropylphenyl)-1,1-dimethylurea, and how do reaction conditions influence yield and purity?

The compound is synthesized via urea formation using 3-isopropylaniline, methyl haloformate, and dimethylamine. Optimal conditions include controlled stoichiometry (e.g., 1:1.2 molar ratio of aniline to methyl haloformate) and reaction temperatures between 40–60°C to minimize side products like HCl or methanol derivatives. Post-synthesis purification via recrystallization or column chromatography is critical for achieving >95% purity .

Q. How is the structural integrity of this compound validated in research settings?

Structural confirmation relies on spectroscopic techniques:

- NMR : H NMR peaks at δ 1.25 ppm (isopropyl CH), δ 3.02 ppm (N–CH), and δ 6.8–7.3 ppm (aromatic protons).

- Mass Spectrometry : Molecular ion peak at m/z 206.29 (CHNO) and fragmentation patterns consistent with urea derivatives.

- HPLC : Retention time alignment with certified reference standards (e.g., LGC Standards MM2503.03) ensures identity .

Q. What analytical methods are recommended for quantifying this compound in environmental or biological matrices?

Reverse-phase HPLC with UV detection (λ = 240 nm) is standard. For complex matrices (e.g., soil or plant tissues), solid-phase extraction (SPE) using C18 cartridges improves recovery rates (85–92%). Calibration curves should span 0.1–50 µg/mL, with LOQ ≤ 0.05 µg/mL .

Advanced Research Questions

Q. How do impurities in synthesized this compound impact its herbicidal activity, and what strategies mitigate these effects?

Common impurities include positional isomers (e.g., 3-(2-Isopropylphenyl)-1,1-dimethylurea, CAS 70214-90-3) and residual solvents. These reduce herbicidal efficacy by 15–30% in pre-emergence assays. Impurity profiling via LC-MS/MS and preparative HPLC ensures compliance with ISO 17034/17025 standards for reference materials .

Q. What experimental designs are optimal for studying the environmental persistence and degradation pathways of this compound?

Use C-labeled this compound in soil microcosms under aerobic/anaerobic conditions. Monitor degradation products (e.g., 3-isopropylaniline) via LC-HRMS. Half-life (DT) ranges from 20–60 days, depending on soil pH and microbial activity. Metabolite toxicity assays (e.g., algal growth inhibition) are critical for ecological risk assessment .

Q. How can researchers resolve contradictory data on the compound’s cross-reactivity with other phenylurea herbicides?

Competitive binding assays using photosynthetic membranes (e.g., spinach chloroplasts) quantify inhibition of Photosystem II (PSII). This compound exhibits IC values 2–3× higher than diuron (DCMU), indicating lower affinity for the D1 protein. Cross-reactivity studies should control for solvent effects (e.g., acetone vs. DMSO) .

Q. What advanced computational methods predict the compound’s interactions with non-target proteins?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to off-target enzymes like acetylcholinesterase. QSAR models based on logP (2.8) and polar surface area (45 Ų) predict moderate blood-brain barrier permeability, necessitating in vitro neurotoxicity validation .

Key Notes

- Avoid commercial sources like ; prioritize ISO-certified standards (e.g., LGC Standards) .

- Positional isomerism (2- vs. 3-isopropyl substitution) significantly alters bioactivity and must be rigorously controlled .

- Environmental studies require compliance with OECD guidelines for herbicide persistence testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.